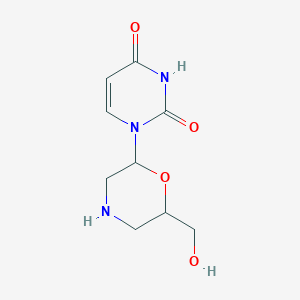

1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC17380779

Molecular Formula: C9H13N3O4

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O4 |

|---|---|

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | 1-[6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15) |

| Standard InChI Key | IDNAQZWHCIFRFA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound, with the systematic name 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione, possesses the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol. Its stereochemical configuration at the morpholine ring (2R,6S) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The hydroxymethyl (-CH2OH) group at position 6 of the morpholine ring introduces hydrogen-bonding capacity, which influences both solubility and receptor binding.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 109205-43-8 |

| IUPAC Name | 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |

| Molecular Formula | C9H13N3O4 |

| Molecular Weight | 227.22 g/mol |

| SMILES | C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |

| Purity | ≥97% (HPLC) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

1H-NMR: A singlet at δ 5.07–5.18 ppm corresponds to the pyrimidine proton, while the hydroxymethyl group’s protons appear as a broad singlet near δ 3.50–3.70 ppm .

-

13C-NMR: The carbonyl carbons of the pyrimidine-dione resonate at δ 163.2 and 151.8 ppm, while the morpholine carbons appear between δ 45–65 ppm .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol :

-

Benzylation of 3-Methyl-6-Chlorouracil: Reacting 3-methyl-6-chlorouracil with benzyl bromides in tetrahydrofuran (THF) yields benzylated intermediates.

-

Morpholine Coupling: The intermediates undergo nucleophilic substitution with morpholine under reflux in the presence of triethylamine (Et3N) and potassium carbonate (K2CO3).

Reaction Scheme:

Biological Activity and Mechanism of Action

Cytotoxic Efficacy

In vitro assays against cancer cell lines reveal potent activity :

Table 2: Antiproliferative Activity (IC50, μM)

| Compound | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |

|---|---|---|

| 2g | 19.60 ± 1.13 | 5.10 ± 2.12 |

| Cisplatin | 16.10 ± 1.10 | 11.20 ± 0.90 |

| 5-FU | 4.90 ± 0.83 | 3.80 ± 0.70 |

Compound 2g (structurally analogous to 1-(6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione) exhibits superior activity against SW480 cells compared to cisplatin, likely due to enhanced DNA intercalation .

Apoptosis Induction and Cell Cycle Arrest

-

Apoptosis Assay: Treatment with 10 μM 2g increases early apoptotic SW480 cells from 4.2% (control) to 34.7% .

-

Cell Cycle Analysis: G2/M phase arrest in MCF-7 cells (35.1% vs. 11.2% in controls) suggests tubulin polymerization inhibition .

Molecular Docking Studies

Docking into the DNA topoisomerase IIβ active site (PDB: 3QX3) shows a binding affinity of -9.2 kcal/mol, facilitated by:

-

Hydrogen bonds between the hydroxymethyl group and Asp479.

-

π-π stacking interactions between the pyrimidine ring and DNA bases .

Physicochemical and Pharmacokinetic Profiling

ADME Properties

Computational predictions using SwissADME indicate :

-

Lipophilicity (LogP): 0.82 (optimal for oral bioavailability).

-

Water Solubility: -2.15 (moderately soluble).

-

Blood-Brain Barrier Permeation: Low (log BB = -1.24).

Thermodynamic Stability

Density functional theory (DFT) at the B3LYP/6-31+G** level reveals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume